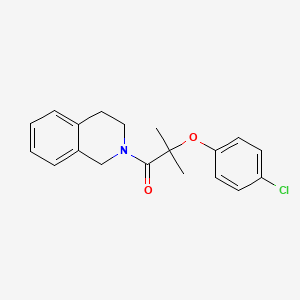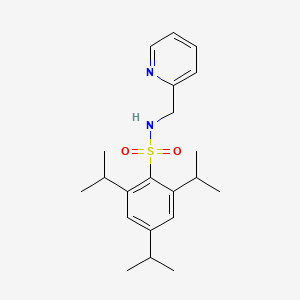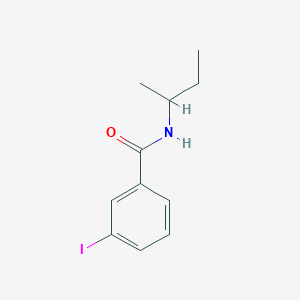
2-(4-chlorophenoxy)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLOROPHENOXY)-2-METHYL-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-1-ONE is a synthetic organic compound that belongs to the class of phenoxy derivatives It is characterized by the presence of a chlorophenoxy group, a methyl group, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-2-METHYL-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-1-ONE typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.
Introduction of the Methyl Group: The chlorophenoxy intermediate is then subjected to a methylation reaction using a suitable methylating agent.
Formation of the Tetrahydroisoquinoline Moiety: The final step involves the reaction of the methylated chlorophenoxy intermediate with a tetrahydroisoquinoline derivative under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of 2-(4-CHLOROPHENOXY)-2-METHYL-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-1-ONE may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the tetrahydroisoquinoline moiety.
Reduction: Reduction reactions can occur at the chlorophenoxy group or the carbonyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products
Oxidation: Oxidation may yield products with hydroxyl or carbonyl groups.
Reduction: Reduction can lead to the formation of alcohols or amines.
Substitution: Substitution reactions can produce derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-(4-CHLOROPHENOXY)-2-METHYL-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its effects on various biological targets.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Biological Research: The compound is used in studies to understand its interactions with biological systems and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-2-METHYL-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMOPHENOXY)-2-METHYL-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-1-ONE: Similar structure with a bromine atom instead of chlorine.
2-(4-FLUOROPHENOXY)-2-METHYL-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-1-ONE: Similar structure with a fluorine atom instead of chlorine.
2-(4-METHOXYPHENOXY)-2-METHYL-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-1-ONE: Similar structure with a methoxy group instead of chlorine.
Uniqueness
The uniqueness of 2-(4-CHLOROPHENOXY)-2-METHYL-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-1-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H20ClNO2 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C19H20ClNO2/c1-19(2,23-17-9-7-16(20)8-10-17)18(22)21-12-11-14-5-3-4-6-15(14)13-21/h3-10H,11-13H2,1-2H3 |
InChI Key |
BSIGWBFMVXIENH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N1CCC2=CC=CC=C2C1)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B11175640.png)
![2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl diethylcarbamodithioate](/img/structure/B11175641.png)
![2-iodo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11175649.png)
![2-(4-fluorophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11175668.png)
![N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B11175671.png)

![N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B11175675.png)
![2-(1,3-benzodioxol-5-yloxy)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11175676.png)

![2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11175685.png)

![6-(4-Ethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL](/img/structure/B11175705.png)
![2-[(4-methylphenyl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B11175710.png)
![4-ethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11175718.png)
